4-Methyl-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-ol 4-Methyl-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-ol
Brand Name: Vulcanchem
CAS No.: 1261917-83-2
VCID: VC11736061
InChI: InChI=1S/C17H19NO3S/c1-13-7-8-15(12-17(13)19)14-5-4-6-16(11-14)22(20,21)18-9-2-3-10-18/h4-8,11-12,19H,2-3,9-10H2,1H3
SMILES: CC1=C(C=C(C=C1)C2=CC(=CC=C2)S(=O)(=O)N3CCCC3)O
Molecular Formula: C17H19NO3S
Molecular Weight: 317.4 g/mol

4-Methyl-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-ol

CAS No.: 1261917-83-2

Cat. No.: VC11736061

Molecular Formula: C17H19NO3S

Molecular Weight: 317.4 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-ol - 1261917-83-2

Specification

CAS No. 1261917-83-2
Molecular Formula C17H19NO3S
Molecular Weight 317.4 g/mol
IUPAC Name 2-methyl-5-(3-pyrrolidin-1-ylsulfonylphenyl)phenol
Standard InChI InChI=1S/C17H19NO3S/c1-13-7-8-15(12-17(13)19)14-5-4-6-16(11-14)22(20,21)18-9-2-3-10-18/h4-8,11-12,19H,2-3,9-10H2,1H3
Standard InChI Key CPIZOVAXMWQLPP-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)C2=CC(=CC=C2)S(=O)(=O)N3CCCC3)O
Canonical SMILES CC1=C(C=C(C=C1)C2=CC(=CC=C2)S(=O)(=O)N3CCCC3)O

Introduction

Structural Characteristics and Molecular Properties

The compound’s structure is defined by its biphenyl backbone, which serves as a scaffold for three distinct substituents:

  • Hydroxyl group (-OH) at the 3-position of the first phenyl ring.

  • Methyl group (-CH₃) at the 4-position of the same ring.

  • Pyrrolidin-1-ylsulfonyl group at the 3'-position of the second phenyl ring.

Molecular Formula and Weight

The molecular formula is C₁₇H₁₉NO₃S, derived from:

  • Biphenyl core (C₁₂H₁₀): 154.21 g/mol

  • Hydroxyl group (-OH): +17.01 g/mol

  • Methyl group (-CH₃): +15.03 g/mol

  • Pyrrolidin-1-ylsulfonyl group (C₄H₈NSO₂): +137.18 g/mol
    Total molecular weight: 323.43 g/mol.

Key Physicochemical Properties

While direct experimental data for this compound is limited, properties can be inferred from analogous structures:

  • LogP (Partition Coefficient): Estimated at ~3.5 (similar to 4'-METHYL[1,1'-BIPHENYL]-3-OL ).

  • Solubility: Likely low in water due to the hydrophobic biphenyl core and sulfonyl group, but soluble in organic solvents like ethyl acetate or THF .

  • Melting/Boiling Points: Unreported, but the presence of polar groups (e.g., -OH, sulfonyl) may elevate melting points compared to unsubstituted biphenyls.

Synthesis Pathways and Methodologies

The synthesis of 4-Methyl-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-ol likely involves multi-step strategies, combining Suzuki-Miyaura cross-coupling and sulfonylation reactions.

Proposed Synthetic Route

  • Formation of the Biphenyl Core:
    A Suzuki-Miyaura coupling between a boronic acid derivative (e.g., (4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid ) and a brominated phenol derivative could yield the biphenyl structure. This method is widely used for constructing biaryl systems .

    Ar-B(OH)2+Ar’-BrPd catalystAr-Ar’+Byproducts\text{Ar-B(OH)}_2 + \text{Ar'-Br} \xrightarrow{\text{Pd catalyst}} \text{Ar-Ar'} + \text{Byproducts}
  • Functionalization of the Sulfonyl Group:
    The pyrrolidin-1-ylsulfonyl moiety may be introduced via sulfonylation of an intermediate aryl thiol or through direct substitution using pyrrolidine and a sulfonyl chloride.

  • Purification and Characterization:
    Liquid-liquid extraction (e.g., ethyl acetate/water) and column chromatography would isolate the product. Spectroscopic techniques (¹H NMR, ¹³C NMR, MS) and elemental analysis confirm purity and structure.

Challenges in Synthesis

  • Regioselectivity: Ensuring proper placement of substituents on the biphenyl system requires careful control of reaction conditions.

  • Stability of Intermediates: The hydroxyl group may necessitate protection (e.g., as a silyl ether) during sulfonylation or coupling steps .

Future Research Directions

  • Synthetic Optimization: Explore microwave-assisted or flow chemistry to improve reaction yields.

  • Biological Screening: Evaluate antimicrobial, anticancer, or anti-inflammatory activity.

  • Computational Studies: Predict binding affinities to biological targets using molecular docking.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator